![molecular formula C9H13Cl2N3 B13476072 methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)
methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The compound has shown promise in various scientific research applications, including cancer therapy, due to its ability to inhibit FGFR signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride typically involves multiple steps. One common method includes the preparation of pyrrolo[2,3-b]pyridine derivatives through cyclization reactions. For instance, starting materials such as 4-amino-2-bromopyridine can undergo iodination, followed by dimesylation and base-mediated removal of mesyl groups to yield the desired intermediate . This intermediate can then be further reacted with appropriate reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. Techniques such as crystallization and purification are employed to ensure the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolopyridine compounds .
Scientific Research Applications
Methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an FGFR inhibitor, which can be useful in understanding cell signaling pathways.
Mechanism of Action
The mechanism of action of methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride involves its ability to inhibit FGFRs. By binding to the FGFRs, the compound blocks the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pexidartinib: Another pyrrolopyridine derivative used as a kinase inhibitor for the treatment of tenosynovial giant cell tumor.
1H-Pyrrolo[2,3-b]pyridine: A related compound with similar structural features.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: A compound with a similar pyrrolopyridine core used in various chemical applications.
Uniqueness
Methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride is unique due to its specific inhibitory activity against FGFRs, making it a valuable compound in cancer research. Its ability to selectively target FGFRs sets it apart from other similar compounds, providing a distinct advantage in therapeutic applications .
Properties
Molecular Formula |
C9H13Cl2N3 |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-5-7-6-12-9-8(7)3-2-4-11-9;;/h2-4,6,10H,5H2,1H3,(H,11,12);2*1H |
InChI Key |
GCKOYFMDPJWZBW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNC2=C1C=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


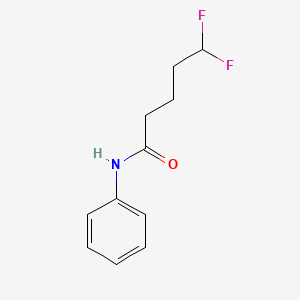
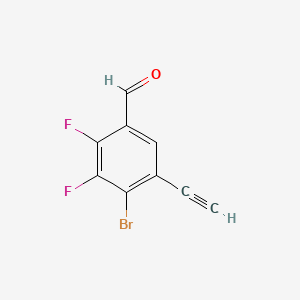
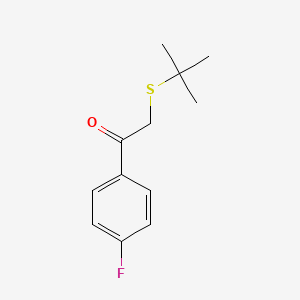
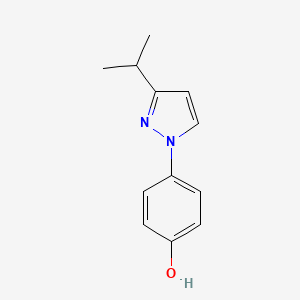

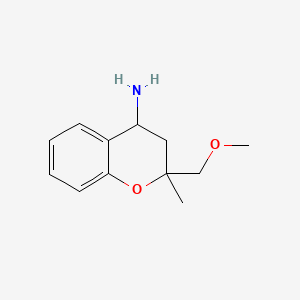
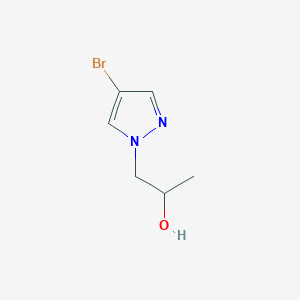
![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
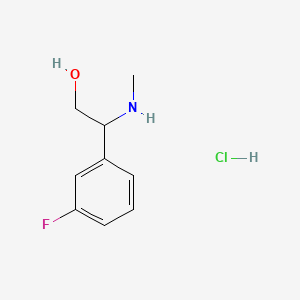
![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)

![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)
